7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline
Description
7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline (CAS 132118-52-6) is a heterocyclic organic compound with a quinoline backbone fused from benzene and pyridine rings. Its molecular formula is C₁₁H₉BrClN, and substituents include:
- Bromine at the 7-position,
- Chlorine at the 2-position,
- Ethyl group at the 3-position,
- Methoxy group at the 6-position.
This compound is a solid at room temperature with moderate solubility in organic solvents. The halogen substituents (Br and Cl) enhance its reactivity in nucleophilic substitution reactions, while the ethyl and methoxy groups influence steric and electronic properties, respectively. It is primarily investigated for applications in medicinal chemistry, particularly as a pharmaceutical intermediate .
Properties
Molecular Formula |
C12H11BrClNO |
|---|---|
Molecular Weight |
300.58 g/mol |
IUPAC Name |
7-bromo-2-chloro-3-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H11BrClNO/c1-3-7-4-8-5-11(16-2)9(13)6-10(8)15-12(7)14/h4-6H,3H2,1-2H3 |
InChI Key |
IVHPZRQTAFAPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)OC)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiviral Properties
Research indicates that quinoline derivatives, including 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline, exhibit significant antimicrobial and antiviral activities. These compounds interact with biological macromolecules, which can lead to the inhibition of pathogens. Studies have shown that modifications in the quinoline structure can enhance their efficacy against various bacterial strains and viruses.
Cancer Therapeutics
The compound is being investigated for its potential as an anticancer agent. Quinoline derivatives have been recognized for their ability to inhibit specific protein kinases involved in cancer progression. For instance, 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline could serve as a scaffold for developing inhibitors targeting kinases associated with tumor growth and metastasis .
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is ongoing research into the anti-inflammatory effects of this compound. Quinoline derivatives have been shown to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules
7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, enabling the synthesis of more complex organic molecules. This property is particularly valuable in pharmaceutical chemistry, where novel compounds are continuously sought after.
Synthesis of Heterocyclic Compounds
The compound can be utilized in the synthesis of other heterocyclic compounds, which are critical in drug development. The presence of bromine and chlorine atoms enhances the reactivity of the quinoline ring, facilitating further chemical modifications .
Material Science
Development of New Materials
Research has indicated that quinoline derivatives can be used in developing new materials with specific properties. For example, their incorporation into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength. This application is particularly relevant in fields like electronics and coatings .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various quinoline derivatives, including 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline. The results demonstrated that this compound exhibited significant activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines revealed that 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline effectively inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the inhibition of specific signaling pathways involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinoline derivatives are extensively studied for their tunable pharmacological properties. Below is a detailed comparison of 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline with similar compounds:
Substituent Position and Halogen Variations
a) 7-Bromo-2-chloro-3-methylquinoline (CAS 3913-19-7)
- Structure : Methyl group at the 3-position instead of ethyl.
- Similarity Score : 0.83 (indicating high structural overlap) .
b) 6-Bromo-2-chloro-4-methylquinoline (CAS 1810-71-5)
- Structure : Bromine at the 6-position, chlorine at 2, and methyl at 3.
- Impact : Altered electronic distribution due to bromine repositioning; may exhibit distinct UV-Vis absorption profiles .
c) 8-Bromo-4-chloro-2-phenylquinoline (CAS 125443-61-0)
- Structure : Phenyl group at the 2-position, bromine at 8, and chlorine at 4.
Functional Group Modifications
a) 4-((3-Chlorobenzyl)oxy)-6-methoxy-2-methylquinoline (Compound 9, )
- Structure : Benzyloxy group at the 4-position, methyl at 2.
- Biological evaluations suggest improved antimicrobial activity compared to non-benzylated analogues .
b) 6-Bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline
- Structure: Dimeric quinoline with diphenylethyl linkage.
- Impact : The dimeric structure increases molecular weight (MW ≈ 700 Da) and complexity, showing promise as an anti-tuberculosis agent (73% yield under optimized conditions) .
c) Ethyl 6-Bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3)
Physicochemical Properties
Biological Activity
7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Molecular Structure:
- Molecular Formula: C11H10BrClN2O
- Molecular Weight: 305.57 g/mol
- IUPAC Name: 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline
The biological activity of 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline is primarily attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues. The compound exhibits several mechanisms:
-
Antimicrobial Activity:
- The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymatic pathways involved in cell wall synthesis.
-
Anticancer Properties:
- Research indicates that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Antimicrobial Efficacy
A study evaluated the antibacterial activity of 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline against various bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 15.625 μM | 22 |
| Escherichia coli | 62.5 μM | 18 |
| Pseudomonas aeruginosa | 31.25 μM | 20 |
| Klebsiella pneumoniae | 15.625 μM | 25 |
These findings suggest that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae, which are critical pathogens in clinical settings .
Anticancer Activity
The anticancer potential of the compound was assessed using various cancer cell lines. The results indicated that:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values:
- HeLa: 12 μM
- MCF-7: 15 μM
- A549: 10 μM
These results demonstrate that 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline has a significant cytotoxic effect on these cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural confirmation of 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline, and how should data inconsistencies be resolved?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For halogenated quinolines, -NMR signals near δ 8.5–9.5 ppm typically indicate aromatic protons adjacent to electron-withdrawing substituents (e.g., Br, Cl). If data conflicts arise (e.g., unexpected splitting patterns), cross-validate with X-ray crystallography using programs like SHELXL or WinGX . For example, crystallographic refinement can resolve ambiguities in substituent positioning caused by overlapping NMR signals.
Q. How can the purity of this compound be optimized during synthesis, particularly for halogenated byproduct removal?
- Methodological Answer : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate halogenated impurities. Monitor fractions via TLC using UV visualization at 254 nm, as bromo- and chloro-substituted quinolines exhibit strong UV absorption. For persistent byproducts (e.g., dihalogenated analogs), recrystallization in ethanol/water (7:3 v/v) at low temperatures (0–5°C) improves purity . Mass spectrometry (MS) and HPLC (C18 column, 1.0 mL/min flow rate) should confirm ≥95% purity .
Q. What are the key stability considerations for storing 7-bromo-2-chloro-3-ethyl-6-methoxyquinoline?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and hydrolysis. The methoxy group at position 6 may undergo demethylation under prolonged exposure to light or moisture, leading to quinoline-6-ol derivatives. Regular stability testing via -NMR (monitoring δ 3.9–4.1 ppm for methoxy proton integrity) is advised .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., Suzuki coupling) at the bromo or chloro positions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate the electronic effects of substituents. The bromine atom at position 7 is more electrophilic due to its lower electronegativity compared to chlorine, making it more reactive in cross-coupling reactions. Molecular electrostatic potential (MEP) maps can visualize electron-deficient regions, guiding catalyst selection (e.g., Pd(PPh) for Br vs. Cl sites) . Experimental validation via -NMR kinetics (tracking aryl boronic acid consumption) is critical .
Q. What strategies address contradictory crystallographic data when resolving the ethyl group’s conformation at position 3?
- Methodological Answer : If X-ray data shows disorder in the ethyl group (common in flexible substituents), apply restrained refinement in SHELXL by fixing torsion angles or using the AFIX command . Alternatively, low-temperature crystallography (100 K) reduces thermal motion artifacts. Compare results with - NOESY NMR to confirm spatial proximity between ethyl protons and neighboring aromatic protons .
Q. How can the compound’s photophysical properties be tuned for applications in optoelectronic materials?
- Methodological Answer : Introduce π-extending substituents (e.g., ethynyl groups) at position 3 to enhance conjugation. UV-Vis spectroscopy in DCM (λmax ~ 350–400 nm for quinoline derivatives) and fluorescence quantum yield measurements (using an integrating sphere) quantify changes. Bromine’s heavy atom effect may increase intersystem crossing, making the compound a candidate for triplet-state applications .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental -NMR chemical shifts for the ethyl and methoxy groups?
- Methodological Answer : Use computational tools like Gaussian or ACD/Labs to simulate -NMR shifts (accounting for solvent effects via the IEF-PCM model). Deviations >2 ppm often indicate conformational flexibility or solvent interactions. For example, the methoxy group’s shift (δ ~55 ppm) may vary with hydrogen bonding in polar solvents like DMSO; replicate experiments in CDCl3 to minimize this .
Q. What experimental controls are essential when observing unexpected reactivity in halogen displacement reactions?
- Methodological Answer : Include negative controls (e.g., omitting the catalyst) to rule out thermal or solvent-mediated pathways. For example, if Cl at position 2 is replaced by a nucleophile despite lower predicted reactivity, analyze reaction mixtures via LC-MS to detect intermediates like Meisenheimer complexes. Kinetic isotope effects (KIEs) using deuterated solvents can clarify mechanistic pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
